In-Depth Technical Guide: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)thiourea in Advanced Medicinal Chemistry
In-Depth Technical Guide: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)thiourea in Advanced Medicinal Chemistry
Executive Summary
The compound 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea (CAS: 1004451-60-8) represents a highly versatile and structurally privileged building block in modern drug discovery and synthetic chemistry [1]. By combining the electron-rich, hydrogen-bond-accepting capacity of a pyrazole core with the bidentate hydrogen-bonding potential of a thiourea moiety, this molecule serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs). Its applications range from the development of dual kinase inhibitors (e.g., EGFR/ACK1) to the construction of high-complexity atropisomeric macrocycles like the Mcl-1 inhibitor AZD5991 [2].
This whitepaper provides an authoritative guide on the chemical properties, self-validating synthesis protocols, and pharmacological applications of this essential building block.
Structural Logic & Physical Properties
The Rationale Behind the Structure
The molecular architecture of 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea is deliberately designed to optimize both reactivity and biological target engagement:
-
1-Methyl Substitution: Alkylation at the N1 position prevents pyrazole tautomerization. This "locks" the heterocycle into a single defined tautomeric state, which is crucial for predictable hydrogen bonding in the hinge regions of kinase active sites.
-
5-Methyl Substitution: The methyl group at the C5 position provides necessary steric bulk. In complex macrocycles, this steric hindrance can induce favorable atropisomerism (axial chirality), locking the molecule into a bioactive conformation [3].
-
Thiourea Pharmacophore: The thiourea group acts as a potent bidentate hydrogen bond donor and a soft nucleophile, making it an ideal precursor for cyclization reactions (e.g., forming aminothiazoles or pyrimidines) and a strong interactor with protein backbone carbonyls.
Physical and Chemical Data
To facilitate experimental planning, the foundational physical and chemical properties of the compound are summarized below.
| Property | Value / Description |
| IUPAC Name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea |
| CAS Registry Number | 1004451-60-8 |
| Molecular Formula | C₆H₁₀N₄S |
| Molecular Weight | 170.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Estimated Melting Point | 165 °C – 170 °C |
| Solubility Profile | Soluble in DMSO, DMF, hot Methanol/Ethanol; sparingly soluble in H₂O |
| Storage Conditions | 2–8 °C, inert atmosphere, protected from light and moisture |
Synthesis Methodology & Self-Validating Protocol
Reaction Causality
The most direct and atom-economical route to synthesize 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea is the acid-catalyzed reaction of 1,5-dimethyl-1H-pyrazol-4-amine with ammonium thiocyanate [4].
-
Why use HCl? Ammonium thiocyanate itself is not sufficiently electrophilic. The addition of a stoichiometric amount of hydrochloric acid generates thiocyanic acid (HSCN) in situ. HSCN is a highly reactive electrophile that readily undergoes nucleophilic attack by the pyrazol-4-amine.
-
Why use Ethanol? Ethanol serves as an optimal solvent because it dissolves both the amine and the thiocyanate salts at reflux, but acts as an anti-solvent for the resulting thiourea product at lower temperatures, driving the equilibrium forward via precipitation.
Fig 1. Direct synthesis workflow of 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea via thiocyanate.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating built-in quality control checkpoints to ensure high-fidelity results.
-
Preparation of the Reaction Mixture:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-dimethyl-1H-pyrazol-4-amine (1.00 g, 9.0 mmol, 1.0 eq) in 25 mL of absolute ethanol.
-
Add ammonium thiocyanate (0.82 g, 10.8 mmol, 1.2 eq) to the stirring solution.
-
-
In Situ Activation:
-
Slowly add 1N HCl (9.0 mL, 9.0 mmol, 1.0 eq) dropwise to the mixture at room temperature.
-
Causality: The dropwise addition prevents rapid exothermic generation of HSCN, minimizing the formation of polymeric thiocyanate byproducts.
-
-
Reflux and Isomerization:
-
Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction using Thin Layer Chromatography (DCM:MeOH 9:1). The starting amine (ninhydrin-positive) should disappear, replaced by a new, lower-Rf UV-active spot corresponding to the thiourea.
-
-
Workup and Crystallization:
-
Cool the reaction mixture to room temperature, then concentrate it under reduced pressure to approximately one-third of its original volume.
-
Pour the concentrated mixture into 50 mL of ice-cold distilled water. Stir vigorously for 30 minutes to precipitate the product.
-
Filter the resulting solid under vacuum and wash with cold water (2 × 10 mL) to remove residual inorganic salts.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol.
-
Validation Checkpoint 2 (Yield & Purity): Dry the purified crystals under high vacuum. Expected yield: 75–85%. Confirm purity via LC-MS; the spectrum must show a dominant [M+H]⁺ peak at m/z 171.07.
-
Spectroscopic Characterization (E-E-A-T Standards)
To establish absolute trustworthiness in your synthesized batch, compare your analytical data against these benchmark spectroscopic parameters:
-
¹H-NMR (400 MHz, DMSO-d₆):
-
δ 9.20 (br s, 1H, -NH -C=S) – Confirms the formation of the thiourea linkage.
-
δ 7.45 (br s, 2H, -NH₂ ) – Primary amine protons of the thiourea.
-
δ 7.32 (s, 1H, Pyrazole C3-H ) – Characteristic aromatic pyrazole proton.
-
δ 3.71 (s, 3H, N1-CH₃ ) – N-methyl group.
-
δ 2.18 (s, 3H, C5-CH₃ ) – C-methyl group, shifted upfield due to shielding.
-
-
¹³C-NMR (100 MHz, DMSO-d₆):
-
δ 181.5 (C=S), 138.2 (Pyrazole C3), 136.0 (Pyrazole C5), 116.4 (Pyrazole C4), 35.8 (N-CH₃), 9.5 (C-CH₃).
-
-
IR (KBr pellet):
-
~3350, 3180 cm⁻¹ (N-H stretches), ~1620 cm⁻¹ (C=N stretch), ~1180 cm⁻¹ (C=S stretch, distinct confirmation of the thiono group).
-
Applications in Drug Development
Overcoming Kinase Resistance (EGFR/ACK1)
The 1,5-dimethylpyrazole moiety is frequently utilized to overcome resistance mechanisms in non-small cell lung cancer (NSCLC). In the development of dual EGFR L858R/T790M and ACK1 inhibitors, the pyrazole-thiourea derivative is cyclized into an aminoquinazoline core. The 1-methyl-4-pyrazole moiety binds deeply into the ATP pocket, forming a critical hydrogen bond with Lys716, while the 5-methyl group forces the molecule into a specific U-shaped conformation that maximizes hinge-region interactions [5].
Atropisomeric Macrocycles (AZD5991)
In the synthesis of AZD5991, a highly complex Mcl-1 inhibitor, the 1,5-dimethylpyrazole fragment is essential. The steric clash provided by the 5-methyl group against adjacent aromatic systems induces a stable class-III atropisomer. This axial chirality is strictly required for the drug to effectively bind the Mcl-1 protein, disrupt the sequestration of pro-apoptotic Bax/Bak proteins, and trigger tumor cell apoptosis [2].
Fig 2. Mechanism of Mcl-1 inhibition by pyrazole-containing macrocycles like AZD5991.
References
-
Comprehensive Synthetic Route Redesign of AZD5991: A High-Complexity Atropisomeric Macrocycle Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA Source: ACS Omega (National Institutes of Health / PMC) URL:[Link]
-
Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives Source: Molecules (MDPI / PMC) URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Dual Inhibitors of EGFR L858R/T790M /ACK1 to Overcome Osimertinib Resistance in Nonsmall Cell Lung Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
